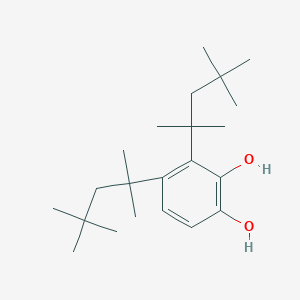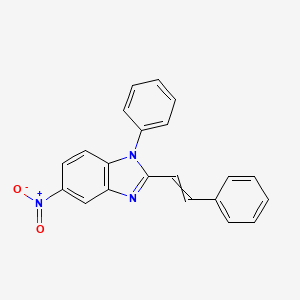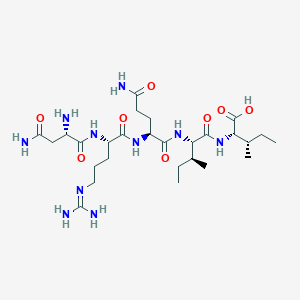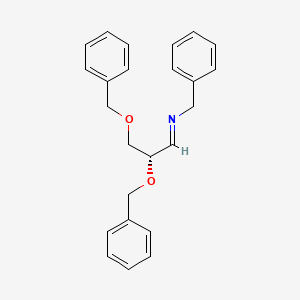![molecular formula C30H24O12 B14253989 1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester CAS No. 373603-05-5](/img/structure/B14253989.png)
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester typically involves the esterification of 1,3,5-benzenetricarboxylic acid with 3,5-dihydroxybenzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the ester can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3,5-benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and redox reactions, which can influence biological processes. The ester groups can undergo hydrolysis, releasing the active 3,5-dihydroxybenzyl alcohol, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Benzenetricarboxylic acid (Trimesic acid): The parent compound, known for its use in the synthesis of metal-organic frameworks (MOFs).
Trimethyl 1,3,5-benzenetricarboxylate: A similar ester with methyl groups instead of 3,5-dihydroxybenzyl groups.
1,2,4-Benzenetricarboxylic acid: A structural isomer with different chemical properties.
Uniqueness
1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
373603-05-5 |
|---|---|
Formule moléculaire |
C30H24O12 |
Poids moléculaire |
576.5 g/mol |
Nom IUPAC |
tris[(3,5-dihydroxyphenyl)methyl] benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C30H24O12/c31-22-1-16(2-23(32)10-22)13-40-28(37)19-7-20(29(38)41-14-17-3-24(33)11-25(34)4-17)9-21(8-19)30(39)42-15-18-5-26(35)12-27(36)6-18/h1-12,31-36H,13-15H2 |
Clé InChI |
PPMBRILVDZAFMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)O)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3=CC(=CC(=C3)O)O)C(=O)OCC4=CC(=CC(=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
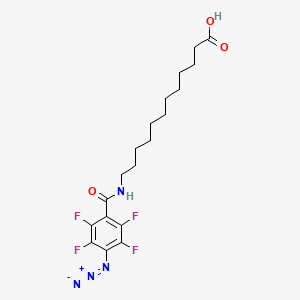
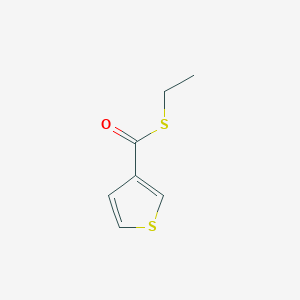

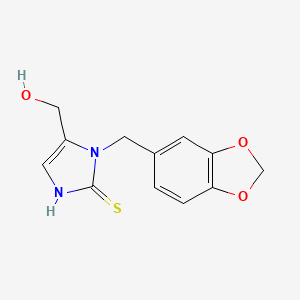
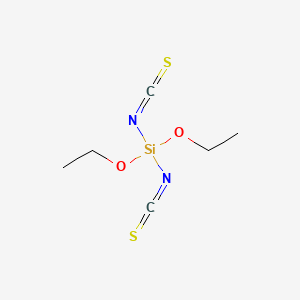
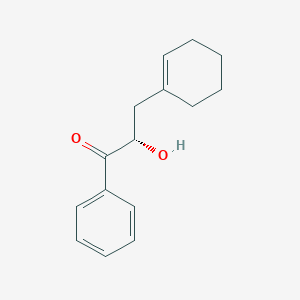
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
